molecular formula C12H16BrN B1590690 Julolidine hydrobromide CAS No. 83646-41-7

Julolidine hydrobromide

Cat. No. B1590690
CAS RN: 83646-41-7
M. Wt: 254.17 g/mol
InChI Key: KHWBRFVBPGPEOJ-UHFFFAOYSA-N
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Description

Julolidine hydrobromide is a compound with the empirical formula C12H15N · HBr . It is known to be one of the strongest electron-releasing groups due to electronic and steric factors . This compound and its derivatives have found recent interest as photoconductive materials, chemiluminescence substances, chromogenic substrates in analytical redox reactions, dye intermediates, potential antidepressants and tranquilizers, nonlinear optical materials, high sensitivity photopolymerizable materials, and for improving color stability in photography .


Synthesis Analysis

The first synthesis of julolidine was first reported by G. Pinkus in 1892 . Julolidine hydrobromide may be used in the synthesis of [4- (2,3,6,7-tetrahydro-1 H,5 H -pyrido [3,2,1- ij ]quinolin-9-ylazo)-phenyl]-methanol azodye .


Molecular Structure Analysis

The molecular structure of Julolidine hydrobromide is influenced by its electron-donating strength and electron-withdrawing strength on intramolecular charge-transfer . Density functional theory calculations were carried out to investigate the electron density of the frontier orbitals, energy gap, molecular microscopic dipole moment and hyperpolarizability .


Chemical Reactions Analysis

Julolidine hydrobromide may be used in the synthesis of [4- (2,3,6,7-tetrahydro-1 H,5 H -pyrido [3,2,1- ij ]quinolin-9-ylazo)-phenyl]-methanol azodye . It does not undergo hazardous polymerization under normal processing .


Physical And Chemical Properties Analysis

Julolidine hydrobromide has a molar mass of 254.17 g/mol . It is a powder with a melting point of 239-242 °C . It is stable under normal conditions .

Scientific Research Applications

Panchromatic Luminescence

Julolidine derivatives, including julolidine hydrobromide, exhibit panchromatic photoluminescence, covering the entire visible spectrum in both organic solvents and solid state. This characteristic is attributed to the excited state intramolecular proton transfer (ESIPT) in these dyes (Nano et al., 2015).

Enantioselective Synthesis

Julolidine hydrobromide is involved in enantioselective synthesis processes. For example, a study demonstrated a highly enantioselective three-component cascade reaction using chiral phosphoric acid and gold(I) complex, providing a unique method to access diverse julolidine derivatives in high optical purity (Wang et al., 2010).

Sustainable Chemistry

Research on the eco-friendly preparation of functionalized julolidines from tetrahydroquinoline, diols, and aldehydes has been conducted. This process, catalyzed by iridium complexes, highlights sustainable approaches in chemistry (Labed et al., 2015).

Fluorescence Sensing

Julolidine derivatives have been studied for their potential in fluorescence sensing. For instance, julolidine-carbonohydrazone and julolidine-thiocarbonohydrazone can selectively detect Cu(2+) in aqueous media, demonstrating potential for biological applications (Maity et al., 2011).

Nonlinear Optical Properties

Julolidine-based chromophores exhibit significant nonlinear optical properties, making them suitable for electro-optic applications. This is attributed to the electronic structure and stability of julolidine derivatives (Zhang et al., 2016).

Vibrational Modes Analysis

Studies on the vibrational modes of julolidine have provided insights into its molecular behavior in different states, which is crucial for understanding its reactivity and interaction with other molecules (Banerjee et al., 2001).

Antiplasticization in Polymer Films

The fluorescence of julolidine derivatives has been used to study the local motion within Nafion films, providing insights into antiplasticization and water uptake in thin polymer films (Dishari & Hickner, 2012).

Triplet Formation Mechanism

Research on julolidine-anthracene molecules has revealed mechanisms of triplet formation following photoexcitation, important for understanding electron donor-acceptor systems (Dance et al., 2008).

Fluorescence-Based Neural Imaging

Julolidine-based borondipyrromethene (Bodipy) dyads have been used for voltage-sensitive dye imaging of neurons, providing a tool for studying neural activity with less toxicity (Bai et al., 2014).

Safety And Hazards

Julolidine hydrobromide is fatal if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It reacts violently with water .

properties

IUPAC Name

1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.BrH/c1-4-10-6-2-8-13-9-3-7-11(5-1)12(10)13;/h1,4-5H,2-3,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWBRFVBPGPEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)CCCN3C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482656
Record name Julolidine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Julolidine hydrobromide

CAS RN

83646-41-7
Record name Julolidine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Julolidine hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JOS Varejão, EVV Varejão… - European Journal of …, 2019 - Wiley Online Library
… In the first, the diazonium salt generated in situ reacted with julolidine hydrobromide in acidic medim (pH ≈ 4) (Scheme 41).98 This reaction resulted in formation of julolidine 141 in 55 …
N Barbero, C Barolo, D Marabello, R Buscaino… - Dyes and …, 2012 - Elsevier
… 30 min of stirring, the diazonium salt solution was filtered and dropwise added to coupling agent solution, cooled at 273–5 K and prepared by adding 25 g of julolidine hydrobromide in …
Number of citations: 11 www.sciencedirect.com
G Görlitz, H Hartmann, B Nuber… - Journal für praktische …, 1999 - Wiley Online Library
… Compound 8: As starting material julolidine hydrobromide 7.HBr was used. This salt (0.1 mol, 25.4 g) was, after mixing with acetic anhydride (0.3 mol, 30.63 g) and boron trifluoride/…
Number of citations: 16 onlinelibrary.wiley.com
SG Alexander, ML Cole… - Chemistry–A European …, 2009 - Wiley Online Library
… of haloalanes, bromo analogues of compounds 3, 4, 6, and 7 were prepared by the reaction of quinuclidine alane with one and two stoichiometric equivalents of julolidine hydrobromide …
R Czerwieniec, J Herbich, A Kapturkiewicz… - Chemical Physics …, 2000 - Elsevier
… The latter procedure [18] has been also used for the equimolar amounts of quinoxaline and julolidine hydrobromide (4 h heating at 140 in dimethylformamide with the excess of sulfur). 9…
Number of citations: 29 www.sciencedirect.com
SG Alexander - 2011 - digital.library.adelaide.edu.au
Chapter 1. General introduction This chapter comprises a comprehensive overview of group 13 chemistry, including the elements of group 13, the trihydrides of aluminium and gallium …
Number of citations: 3 digital.library.adelaide.edu.au

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